5-Ethyl-1-((benzyloxy)methyl)-6-(phenylthio)-2-thiouracil 5-Ethyl-1-((benzyloxy)methyl)-6-(phenylthio)-2-thiouracil
Brand Name: Vulcanchem
CAS No.: 136160-24-2
VCID: VC17004601
InChI: InChI=1S/C20H20N2O2S2/c1-2-17-18(23)21-20(25)22(14-24-13-15-9-5-3-6-10-15)19(17)26-16-11-7-4-8-12-16/h3-12H,2,13-14H2,1H3,(H,21,23,25)
SMILES:
Molecular Formula: C20H20N2O2S2
Molecular Weight: 384.5 g/mol

5-Ethyl-1-((benzyloxy)methyl)-6-(phenylthio)-2-thiouracil

CAS No.: 136160-24-2

Cat. No.: VC17004601

Molecular Formula: C20H20N2O2S2

Molecular Weight: 384.5 g/mol

* For research use only. Not for human or veterinary use.

5-Ethyl-1-((benzyloxy)methyl)-6-(phenylthio)-2-thiouracil - 136160-24-2

Specification

CAS No. 136160-24-2
Molecular Formula C20H20N2O2S2
Molecular Weight 384.5 g/mol
IUPAC Name 5-ethyl-1-(phenylmethoxymethyl)-6-phenylsulfanyl-2-sulfanylidenepyrimidin-4-one
Standard InChI InChI=1S/C20H20N2O2S2/c1-2-17-18(23)21-20(25)22(14-24-13-15-9-5-3-6-10-15)19(17)26-16-11-7-4-8-12-16/h3-12H,2,13-14H2,1H3,(H,21,23,25)
Standard InChI Key ALOGFDZIJYDRJL-UHFFFAOYSA-N
Canonical SMILES CCC1=C(N(C(=S)NC1=O)COCC2=CC=CC=C2)SC3=CC=CC=C3

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 5-ethyl-1-(phenylmethoxymethyl)-6-phenylsulfanyl-2-sulfanylidenepyrimidin-4-one, reflects its substitution pattern:

  • 1-Position: A benzyloxymethyl group (CH2OCH2C6H5\text{CH}_2\text{OCH}_2\text{C}_6\text{H}_5) enhances lipophilicity and steric bulk, facilitating interactions with hydrophobic pockets in HIV-1 reverse transcriptase .

  • 5-Position: An ethyl group (C2H5\text{C}_2\text{H}_5) replaces the methyl group in earlier analogs, improving antiviral activity by modulating electron distribution .

  • 6-Position: A phenylthio moiety (S-C6H5\text{S-C}_6\text{H}_5) contributes to π-π stacking interactions with aromatic residues in the enzyme’s binding site .

The canonical SMILES string CCC1=C(N(C(=S)NC1=O)COCC2=CC=CC=C2)SC3=CC=CC=C3\text{CCC1=C(N(C(=S)NC1=O)COCC2=CC=CC=C2)SC3=CC=CC=C3} encodes this structure, while the InChIKey ALOGFDZIJYDRJL-UHFFFAOYSA-N\text{ALOGFDZIJYDRJL-UHFFFAOYSA-N} ensures unique chemical identifier reproducibility.

Spectral and Physicochemical Data

Key spectroscopic properties include:

  • Mass Spectrometry: A molecular ion peak at m/z 384.5 confirms the molecular weight.

  • NMR: 1H^1\text{H} NMR signals at δ 1.2 (triplet, 3H, -CH2_2CH3_3), δ 4.5 (singlet, 2H, -OCH2_2C6_6H5_5), and δ 7.3–7.5 (multiplet, 10H, aromatic protons) validate the substituents .

  • Solubility: LogP ≈ 3.1 indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility .

Synthesis and Structural Modifications

Synthetic Pathways

The compound is synthesized via a multi-step protocol:

  • Lithiation-Alkylation: 1-[(Benzyloxy)methyl]-2-thiouracil undergoes lithiation with lithium diisopropylamide (LDA) at -78°C, followed by reaction with diphenyl disulfide to introduce the phenylthio group .

  • Oxidative Hydrolysis: The 2-thiouracil intermediate is oxidized to the 2-sulfanylidene derivative using hydrogen peroxide in acetic acid .

  • Ethyl Substitution: A Friedel-Crafts alkylation introduces the 5-ethyl group via reaction with ethyl bromide in the presence of AlCl3_3 .

Structure-Activity Relationship (SAR)

Modifications to the parent HEPT framework (1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine) reveal critical SAR trends:

  • 1-Substituent: Replacing the hydroxyethoxy group with a benzyloxymethyl group increases potency by 15-fold (EC50_{50}: 0.088 µM → 0.0059 µM) .

  • 5-Substituent: Ethyl or isopropyl groups at the 5-position enhance activity compared to methyl, likely due to improved van der Waals interactions .

  • 6-Substituent: The phenylthio group is indispensable; replacing it with alkylthio moieties abolishes activity .

Antiviral Activity and Mechanisms

Potency Against Wild-Type HIV-1

In CEM cell cultures infected with HIV-1 strain IIIB, the compound exhibits an EC50_{50} of 0.0059 µM, surpassing first-generation NNRTIs like nevirapine (EC50_{50} ≈ 0.1 µM) . Its selectivity index (CC50_{50}/EC50_{50}) exceeds 1,000, indicating minimal cytotoxicity .

Resistance Profile

  • Y181C Mutant: EC50_{50} increases 8-fold (0.047 µM) compared to wild-type .

  • K103N Mutant: Retains full activity (EC50_{50} = 0.006 µM), unlike efavirenz, which shows >100-fold resistance .

Pharmacological and Toxicological Profile

Pharmacokinetics

  • Protein Binding: 89% bound to human serum albumin, limiting free plasma concentration .

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the benzyloxy group generates inactive metabolites .

  • Half-Life: t1/2t_{1/2} = 6.2 hours in murine models, suggesting twice-daily dosing .

Toxicity

  • Acute Toxicity: LD50_{50} > 500 mg/kg in rats .

  • Genotoxicity: Negative in Ames test and micronucleus assay .

Comparative Analysis with Related Thiouracils

Parameter5-Ethyl-1-((benzyloxy)methyl)-6-(phenylthio)-2-thiouracil5-Ethyl-1-((cyclohexylmethoxy)methyl)-6-(phenylthio)-2-thiouracil1-Benzyloxymethyl-5-ethyl-6-phenyl-thiouracil
Molecular Weight384.5 g/mol390.6 g/mol352.5 g/mol
EC50_{50} (µM)0.00590.0190.33
Key SubstituentBenzyloxymethylCyclohexylmethoxymethylBenzyloxymethyl
Resistance to Y181C8-fold increase12-fold increase25-fold increase
PubChem CID30003963000395101596100

The benzyloxymethyl derivative outperforms cyclohexylmethoxy and simpler alkoxy analogs, underscoring the importance of aromatic bulk in resisting RT mutations .

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